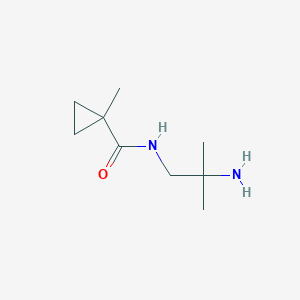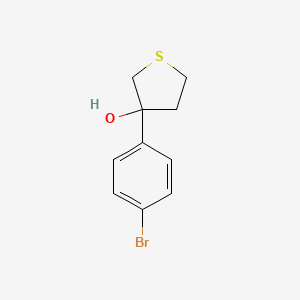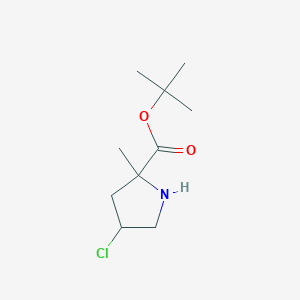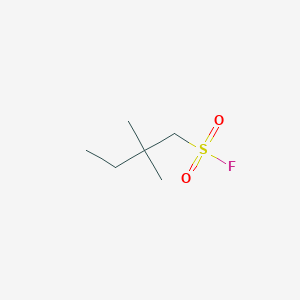
2,2-Dimethylbutane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbutane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This can be achieved through a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . Another method involves the direct fluorosulfonylation using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium fluorosulfonate (AISF) .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,2-Dimethylbutane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Used as a reactive probe for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins and other biomolecules. This property makes it useful in the design of covalent enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Perfluorobutanesulfonyl Fluoride: Known for its stability and use in palladium-catalyzed cross-coupling reactions.
Hexadecanesulfonyl Fluoride: Utilized in chemical biology as a reactive probe.
Uniqueness: 2,2-Dimethylbutane-1-sulfonyl fluoride is unique due to its specific structural features and reactivity profile. Its branched alkyl chain provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H13FO2S |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2,2-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
Clé InChI |
MMCIZQYWOLACCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


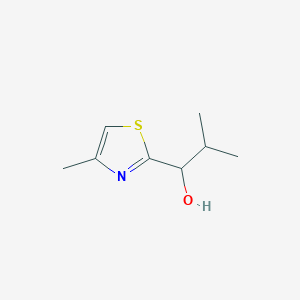
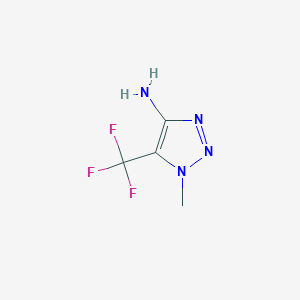
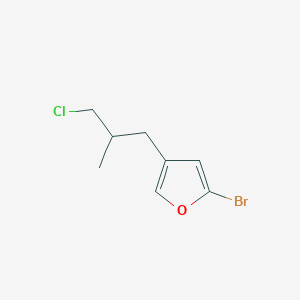
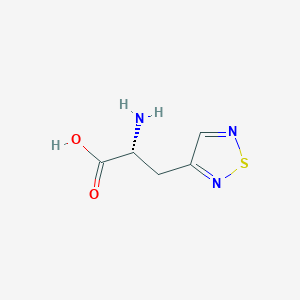
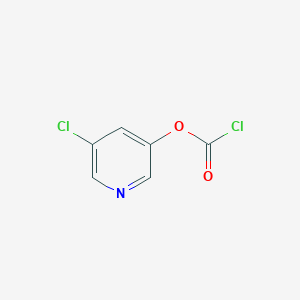
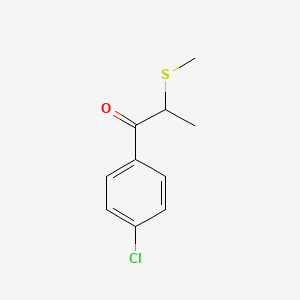
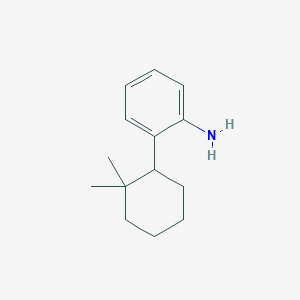


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
